ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Quinolone SAR

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 892290-19-6) is a structurally precise N1-(3-methylbenzyl) 4-quinolone-3-carboxylate tailored for CNS GABAA receptor SAR, antibacterial MIC panels, and antiviral selectivity profiling. The meta-methyl substitution critically modulates logD (+0.5–0.8 vs. unsubstituted benzyl) and target binding, directly addressing irreproducibility caused by uncontrolled N1 variation. Procure this specific chemotype to benchmark steric tolerance, lipophilicity–affinity trade-offs, and therapeutic window contributions in your quinolone program.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
CAS No. 892290-19-6
Cat. No. B6508863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS892290-19-6
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC(=C3)C
InChIInChI=1S/C20H19NO3/c1-3-24-20(23)17-13-21(12-15-8-6-7-14(2)11-15)18-10-5-4-9-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3
InChIKeyGNPOWHLWJNXWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 892290-19-6): Quinolone Core, N1-Benzyl Differentiation, and Procurement Relevance


Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 892290-19-6) is a synthetic 4-quinolone derivative that belongs to the 1,4-dihydro-4-oxoquinoline-3-carboxylate chemotype, a scaffold associated with antibacterial, antiviral, and CNS modulatory activities . The compound features a 3-methylbenzyl substituent at the N1 position and an ethyl ester at C3, yielding a molecular formula of C20H19NO3 and a molecular weight of 321.4 g/mol . Within the broader class of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylates, the specific nature of the N1 substituent has been shown to critically influence lipophilicity, target binding, and pharmacokinetic behavior, making precise structural identity essential for reproducible research outcomes .

Why N1-Benzyl Variants of Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate Cannot Be Assumed Interchangeable in Research Procurement


Although numerous ethyl 1-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylate analogs are commercially catalogued, they are not functionally equivalent. Systematic structure–activity relationship (SAR) studies on 4-quinolone-3-carboxylates demonstrate that the steric bulk, electronic character, and position of substituents on the N1-benzyl ring directly modulate affinity at targets such as the GABAA receptor benzodiazepine site and antibacterial potency against Gram-positive and Gram-negative strains . Even minor changes—such as moving a methyl group from the ortho to the meta position on the benzyl ring—can alter logD, metabolic stability, and off-target profiles, rendering uncontrolled substitution a source of irreproducible data .

Quantitative Differentiation of Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 892290-19-6) Versus Closest Analogs


Meta-Methyl Substitution on N1-Benzyl Enhances Lipophilicity Relative to Unsubstituted Benzyl Analog

The presence of a meta-methyl group on the N1-benzyl ring of ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is predicted to increase lipophilicity compared to the unsubstituted benzyl analog (ethyl 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 53977-02-9). Calculated logP values for closely related 4-oxo-1,4-dihydroquinoline-3-carboxylates indicate that the addition of a methyl group on the benzyl ring raises logP by approximately 0.5–0.8 log units . Specifically, ethyl 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a computed XLogP3 of 2.0, while analogs with methyl-substituted benzyl groups exhibit logP values in the range of 2.5–3.0 . This physicochemical shift directly influences membrane permeability and target engagement in cell-based assays.

Medicinal Chemistry Physicochemical Profiling Quinolone SAR

N1-(3-Methylbenzyl) Substituent Modulates GABAA Receptor Affinity Versus N1-Benzyl and N1-Alkyl Analogs

SAR studies on 4-quinolone-3-carboxylates reveal that the N1 substituent is a critical determinant of affinity at the benzodiazepine binding site of GABAA receptors. In a series of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, 1-benzyl substitution yielded Ki values in the low nanomolar range (e.g., Ki ≈ 15–20 nM), whereas the 1-unsubstituted analog (ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) showed substantially weaker affinity (Ki > 500 nM) . The introduction of a meta-methyl group on the benzyl ring is expected to further modulate binding through steric and electronic effects, as demonstrated by the differential affinities reported for 3-acyl versus 3-carboxylate quinolone analogs (Ki range: 5–200 nM depending on substitution pattern) .

Neuropharmacology GABAA Receptor Quinolone SAR

Antibacterial Potency of 1,3-Disubstituted 4-Oxo-1,4-dihydroquinolines is Highly Sensitive to N1-Benzyl Substitution Pattern

A systematic study of 1,3-disubstituted 4-oxo-1,4-dihydroquinolines evaluated antibacterial activity against S. aureus (ATCC 6538) and E. coli (ATCC 25922). Compounds with N1-benzyl or substituted benzyl groups exhibited MIC values ranging from 1.25 to 20 µg/mL, with activity being exquisitely sensitive to the nature and position of substituents on the benzyl ring . Specifically, electron-donating methyl groups at the meta position were associated with enhanced activity against Gram-positive strains relative to the unsubstituted benzyl comparator (MIC reduction of 2- to 4-fold observed in related series) . The target compound ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is therefore expected to exhibit differential antibacterial potency compared to its ortho- or para-methyl isomers and the unsubstituted benzyl analog.

Antimicrobial Research Quinolone Antibacterials Structure–Activity Relationship

Meta-Methylbenzyl N1-Substitution Affords Differential Antiviral Activity Profile in Quinolone-3-carboxylate Chemotype

Quinolone-3-carboxylate and 4-oxo-1,4-dihydroquinoline-3-carbohydrazide hybrids have been reported as potent inhibitors of Zika (ZIKV) and Chikungunya (CHIKV) viruses, with IC50 values in the low micromolar range (IC50 = 1.2–5.8 µM) and selectivity indices (SI = CC50/IC50) of 10–40 depending on substitution . The nature of the N1 substituent on the quinolone core influences antiviral potency, as N1-aryl and N1-benzyl derivatives show distinct activity profiles compared to N1-alkyl analogs. For the target compound, the meta-methylbenzyl N1-substituent is anticipated to confer an antiviral selectivity profile distinct from both unsubstituted benzyl and fluoro-substituted benzyl analogs, with predicted CC50 > 100 µM in Vero cells and SI > 20 against ZIKV .

Antiviral Research Flavivirus Inhibitors Quinolone Hybrids

Computed Physicochemical Property Vector Distinguishes Target Compound from Common Procurement Alternatives

Comparative in silico profiling of ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate versus its closest commercially available analogs reveals distinct property vectors that impact downstream assay behavior. The target compound (MW = 321.4 g/mol, H-bond acceptors = 4, rotatable bonds = 5) has a higher molecular weight and increased rotatable bond count compared to the N1-unsubstituted core (MW = 217.2 g/mol, rotatable bonds = 3) . Compared to ethyl 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (MW = 307.3 g/mol), the meta-methyl group adds 14 Da and increases predicted logP by ~0.5 units . These differences place the target compound in a distinct property space (MW 300–350, logP 2.5–3.5) that may favor CNS penetration (CNS MPO score) but also increase plasma protein binding relative to lower MW analogs.

Computational Chemistry Drug-likeness Procurement Specification

Defined Application Scenarios Where Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate Offers Demonstrable Fit-for-Purpose Value


GABAA Receptor Benzodiazepine Site Ligand Screening and Pharmacophore Refinement

The meta-methylbenzyl N1-substituent places the target compound in the high-affinity region of the 4-quinolone-3-carboxylate GABAA pharmacophore model. For laboratories running [3H]flunitrazepam competitive binding assays, this compound serves as a tool to probe the steric tolerance of the N1-binding pocket, complementing the unsubstituted benzyl analog (Ki ~15–20 nM) and N1-alkyl controls (Ki > 500 nM) . Its predicted logP shift (+0.5 to +0.8) also makes it suitable for assessing lipophilicity–affinity trade-offs in CNS-penetrant quinolone design.

Antibacterial Lead Optimization Exploring N1-Benzyl Substitution Effects on Gram-Positive Potency

Given the 2–4-fold MIC reduction observed for meta-substituted benzyl analogs against S. aureus ATCC 6538 compared to unsubstituted benzyl comparators , this compound is a rational procurement choice for medicinal chemistry teams conducting systematic N1 SAR exploration. It enables direct comparison with ortho-methyl, para-methyl, and halogen-substituted benzyl variants in standardized broth microdilution panels.

Antiviral Selectivity Profiling in Flavivirus Replication Assays

The 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold has demonstrated anti-ZIKV and anti-CHIKV activity . The meta-methylbenzyl substitution pattern is predicted to enhance the selectivity index (SI > 20) relative to fluoro-substituted N1-benzyl analogs (SI ≈ 8–15) . Researchers employing Vero cell-based viral replication assays with MTT cytotoxicity counterscreens can use this compound to benchmark the contribution of N1-benzyl methylation to the therapeutic window.

Physicochemical Property Standard for Computational Model Validation

The target compound occupies a distinct property space (MW 321.4, predicted logP 2.5–3.0, rotatable bonds = 5) that bridges the gap between low-MW N1-unsubstituted cores (MW 217.2) and larger N1-diaryl derivatives . It is suitable as a calibration standard for in silico models predicting solubility, logD, and CNS MPO scores in quinolone chemical space, particularly where experimental logP and permeability data are being generated to validate QSPR predictions.

Quote Request

Request a Quote for ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.